6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Description
The compound 6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione features a pyrimidine-2,4-dione core linked via a methylene bridge to a 1,2,4-triazole ring. The triazole moiety is substituted at the 4-position with a phenyl group and at the 5-position with a 4-nitrophenylmethylsulfanyl group.
Properties
CAS No. |
852047-15-5 |
|---|---|
Molecular Formula |
C20H16N6O4S |
Molecular Weight |
436.45 |
IUPAC Name |
6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16N6O4S/c27-18-11-14(21-19(28)22-18)10-17-23-24-20(25(17)15-4-2-1-3-5-15)31-12-13-6-8-16(9-7-13)26(29)30/h1-9,11H,10,12H2,(H2,21,22,27,28) |
InChI Key |
VWMYLCMHIHTPGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and anti-inflammatory capabilities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.39 g/mol. The structural features include a pyrimidine ring, a triazole moiety, and a nitrophenyl group which are critical for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of similar triazole derivatives. For instance:
- Cytotoxicity : A study reported that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for certain derivatives ranged from 12 μM to 19 μM against breast cancer (MCF7) and leukemia (K562) cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The presence of the nitrophenyl group is believed to enhance the interaction with these targets, leading to increased cytotoxicity.
Antioxidant Activity
Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases:
- DPPH Assay : In vitro studies using the DPPH method indicated that this compound exhibited significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid .
- Molecular Docking Studies : Molecular docking analyses showed that the compound binds effectively to antioxidant enzymes, suggesting a mechanism through which it exerts its protective effects against oxidative damage.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been evaluated:
- COX Inhibition : Research has shown that derivatives similar to this compound significantly inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The IC50 values for COX-2 inhibition were reported at approximately 0.04 μmol .
- In Vivo Studies : Animal models demonstrated that treatment with this compound led to reduced paw edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of such compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Nitrophenyl Group | Enhances cytotoxicity |
| Triazole Moiety | Critical for enzyme inhibition |
| Sulfanyl Linkage | Contributes to antioxidant properties |
The presence of electron-donating groups has been shown to enhance biological activities, particularly in anticancer and anti-inflammatory contexts.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study on MCF7 Cells : A derivative with a similar structure exhibited an IC50 value of 15 μM against MCF7 cells, demonstrating significant potential as an anticancer agent.
- In Vivo Anti-inflammatory Study : A related compound significantly reduced inflammation in rat models, showcasing potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , which indicates the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and interaction with biological targets.
Physical Properties
Key physical properties include:
- Molecular Weight : Approximately 396.42 g/mol.
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of triazole and pyrimidine have been shown to inhibit cancer cell proliferation in various cell lines. In vitro tests demonstrated that certain analogues exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cells, suggesting that modifications to the triazole or pyrimidine rings can enhance their efficacy .
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrimidine scaffolds possess antimicrobial properties. The incorporation of a nitrophenyl group may enhance these effects due to increased lipophilicity and the ability to penetrate bacterial membranes. Studies have reported effective inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticonvulsant Activity
The anticonvulsant potential of similar compounds has been investigated using animal models. The structure's ability to modulate neurotransmitter systems could lead to effective treatments for epilepsy. Preliminary results suggest that derivatives of this compound may provide protective effects in seizure models .
Synthetic Routes
The synthesis of 6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione typically involves multi-step reactions:
- Formation of the Triazole Ring : The initial step often includes the reaction of phenylhydrazine with appropriate carbonyl compounds to form the triazole core.
- Pyrimidine Ring Construction : Subsequent cyclization reactions lead to the formation of the pyrimidine structure.
- Functionalization : The introduction of nitrophenyl and methylsulfanyl groups is achieved through electrophilic substitution reactions.
Yield Optimization
Yield optimization techniques such as solvent selection and temperature control have been employed to enhance the efficiency of synthesis processes while minimizing by-products .
Case Study 1: Anticancer Efficacy
A study conducted on synthesized derivatives demonstrated that certain modifications significantly improved antiproliferative activity against MCF-7 cells. The most effective derivative exhibited an IC50 value lower than standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Testing
In another investigation, compounds analogous to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrimidine-2,4-dione vs. Pyridine Derivatives
The target compound’s pyrimidine-2,4-dione core distinguishes it from analogs like 4-{5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine (), which replaces the pyrimidine ring with pyridine.
Triazole Substitution Patterns
- 4-Nitrophenylmethylsulfanyl Group : The electron-withdrawing nitro group in the target compound contrasts with 4-[4-(4-methylphenyl)-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl]pyridine (), where a naphthylmethylthio group and p-tolyl substituent are present. The nitro group may reduce metabolic stability compared to methoxy or methyl groups but could enhance electrophilicity for covalent binding .
- Halogenated Analogs : In 4-[4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine (), the phenyl group is replaced with 4-chlorophenyl. Chlorine’s electronegativity and lipophilicity may alter solubility and membrane permeability relative to the unsubstituted phenyl in the target compound .
Physicochemical and Electronic Properties
Table 1: Key Structural and Electronic Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
